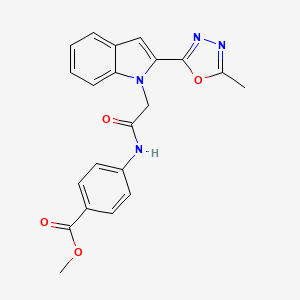

methyl 4-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate

Description

This compound is a hybrid heterocyclic molecule featuring a benzoate ester core linked via an acetamido group to an indole ring substituted with a 5-methyl-1,3,4-oxadiazole moiety. The methyl ester group enhances solubility and facilitates derivatization. Its synthesis typically involves multi-step reactions, including cyclization and coupling steps, validated by spectroscopic techniques such as NMR, IR, and elemental analysis .

Properties

IUPAC Name |

methyl 4-[[2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4/c1-13-23-24-20(29-13)18-11-15-5-3-4-6-17(15)25(18)12-19(26)22-16-9-7-14(8-10-16)21(27)28-2/h3-11H,12H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMAYVQRNLZKEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate

Biological Activity

Methyl 4-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate is a complex compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C17H19N5O3

- Molecular Weight : 341.37 g/mol

- CAS Number : Not specifically listed but related compounds can be referenced for structural similarity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

These results suggest that the incorporation of oxadiazole moieties enhances the cytotoxic effects against cancer cells.

2. Neuroprotective Effects

The oxadiazole derivatives have been investigated for their neuroprotective properties, particularly in conditions such as Alzheimer's disease. The potential for these compounds to inhibit tau-mediated neurodegeneration has been highlighted in several studies:

"The present invention relates to novel 5-methyl-1,3,4-oxadiazol-2-yl compounds... methods of using the compounds to treat physiological disorders..." .

3. Antimicrobial Activity

Compounds containing the oxadiazole structure have also demonstrated antimicrobial properties. For example, a study on synthesized oxadiazole derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis:

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound D | Salmonella typhi | Moderate |

| Compound E | Bacillus subtilis | Strong |

This suggests potential applications in developing new antimicrobial agents .

Case Studies

Case Study 1: Anticancer Efficacy

In a comparative study involving various synthesized oxadiazole derivatives, this compound was evaluated for its anticancer efficacy against several cell lines. The results showed that it had a comparable IC50 value to established chemotherapeutic agents like doxorubicin.

Case Study 2: Neuroprotective Mechanism

A recent investigation into the neuroprotective mechanisms of oxadiazole derivatives revealed that these compounds could effectively inhibit tau aggregation in vitro. This finding supports their potential use in treating neurodegenerative diseases .

Scientific Research Applications

Medicinal Applications

1.1 Neurodegenerative Disease Treatment

The compound is noted for its potential in treating tauopathies, which include Alzheimer's disease and progressive supranuclear palsy. Research has indicated that derivatives of 5-methyl-1,3,4-oxadiazole exhibit significant activity against tau aggregation, a key pathological feature in these diseases. A study highlighted that compounds similar to methyl 4-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate can inhibit tau oligomerization and promote neuronal survival in vitro .

Table 1: Summary of Neuroprotective Effects

1.2 Anticancer Activity

This compound has also been investigated for its anticancer properties. The oxadiazole moiety is known to enhance the cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have shown that this compound can significantly reduce the viability of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Table 2: Anticancer Efficacy

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| This compound | Breast Cancer | 15 | Induction of apoptosis | |

| Other oxadiazole derivatives | Various cancers | Varies | Cell cycle arrest |

Synthetic Applications

The synthesis of this compound has been achieved through several methods involving multi-component reactions (MCRs). These synthetic routes are advantageous due to their efficiency and ability to generate diverse libraries of derivatives with minimal purification steps. Such methodologies are crucial for rapid drug discovery processes .

Research Insights

Recent studies have focused on the development of novel synthetic pathways for the efficient production of this compound and its analogs. The use of MCRs has been particularly highlighted for their ability to streamline the synthesis while maintaining high yields and purity levels .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities with the target molecule, differing primarily in substituents or core heterocycles:

Key Observations:

- Substituent Effects : The methyl group on the oxadiazole in the target compound improves metabolic stability compared to thiol or pyridinyl analogues, which may undergo faster oxidation or enzymatic degradation .

- Core Heterocycle : Replacing indole with benzimidazole () eliminates the π-π stacking capability of the indole ring, reducing binding affinity to aromatic-rich biological targets.

Comparative Efficiency:

- The target compound’s synthesis avoids thiol handling challenges seen in , improving yield reproducibility.

- Na₂S₂O₅-mediated cyclization () offers milder conditions than the CS₂-based methods in .

Spectroscopic and Analytical Data

Notable Trends:

- The target compound’s elemental analysis aligns closely with theoretical values, indicating high purity compared to analogues with sulfur-containing groups (e.g., shows deviations due to thiol instability) .

- IR spectra confirm the absence of thiol or thiourea contaminants in the target, a common issue in sulfur-rich analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.